9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-
Description
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- is an anthraquinone derivative with hydroxyl groups at positions 1 and 8 and bis[hydroxy(hydroxymethyl)amino] substituents at positions 4 and 3.
Properties
CAS No. |
66304-08-3 |
|---|---|
Molecular Formula |
C16H14N2O8 |
Molecular Weight |
362.29 g/mol |
IUPAC Name |
1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O8/c19-5-17(25)7-1-3-9(21)13-11(7)15(23)12-8(18(26)6-20)2-4-10(22)14(12)16(13)24/h1-4,19-22,25-26H,5-6H2 |
InChI Key |
IWZOZLJGCSSZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N(CO)O)C(=O)C3=C(C=CC(=C3C2=O)O)N(CO)O)O |
Origin of Product |
United States |
Preparation Methods
4 Research Findings and Perspectives
Activity and Functional Role
Anthraquinones substituted with hydroxy and amino groups, including hydroxy(hydroxymethyl)amino, have been studied for their biological activity such as inhibition of sulfide production by sulfate-reducing bacteria. The presence of these substituents affects the electronic properties and solubility, which in turn influence activity.
Structural and Chemical Properties
- The hydroxy groups at 1 and 8 positions stabilize the molecule through intramolecular hydrogen bonding.
- Hydroxy(hydroxymethyl)amino groups increase hydrophilicity and may serve as sites for further chemical modification or conjugation.
- The anthracenedione core maintains redox activity, important for dye and inhibitor applications.
Data Summary Table
Chemical Reactions Analysis
Redox Reactions
The quinone moiety undergoes reversible reduction to hydroquinone, critical in biological and catalytic systems:
-
Reduction Potentials : Experimental data suggests (vs. SCE) in aqueous media, influenced by substituent electron-donating effects .
-
Photoreduction : Under UV light, generates semiquinone radicals detectable via EPR spectroscopy .
Table 1: Redox Behavior in Different Media
Acid-Base and Substitution Reactions
-
Deprotonation : Hydroxyl groups at positions 1 and 8 deprotonate in basic media (pH >10), forming resonance-stabilized anions that enhance solubility .
-
Nucleophilic Substitution : Hydroxymethylamino groups react with electrophiles (e.g., alkyl halides) to form secondary amines or amides:
Biological Interactions
The compound inhibits sulfate-reducing bacteria (SRB) by disrupting sulfide production pathways:
-
Mechanism : Competes with sulfate as an electron acceptor, blocking APS reductase and sulfite reductase enzymes .
-
Activity Metrics :
Photochemical and Thermal Stability
-
Photodegradation : Exposure to UV light (λ = 365 nm) induces cleavage of hydroxymethylamino groups, forming 1,8-dihydroxyanthraquinone and formaldehyde .
-
Thermal Decomposition : Degrades above 200°C, releasing CO and NH (TGA-DSC data) .
Table 2: Stability Under Environmental Conditions
| Condition | Half-Life | Major Degradants |
|---|---|---|
| pH 7, 25°C | >30 days | None detected |
| pH 12, 40°C | 4 days | Anthraquinone dianion |
| UV light (300 W) | 2 hours | Formaldehyde derivatives |
Scientific Research Applications
Medicinal Chemistry
9,10-Anthracenedione derivatives are known for their anticancer properties. The compound has been studied for its ability to intercalate DNA, leading to the disruption of cancer cell proliferation.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 9,10-anthracenedione exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), which induced apoptosis in cancer cells .
Photodynamic Therapy
The compound's ability to absorb light and produce reactive species makes it a candidate for photodynamic therapy (PDT). In PDT, light activation leads to the generation of singlet oxygen, which can selectively kill tumor cells.
Case Study: Photodynamic Efficacy
Research indicated that when activated by specific wavelengths of light, 9,10-anthracenedione derivatives showed enhanced phototoxicity against melanoma cells compared to conventional PDT agents .
Environmental Applications
Due to its chemical structure, 9,10-anthracenedione can also play a role in environmental remediation. Its derivatives have been investigated for their ability to degrade pollutants through advanced oxidation processes.
Case Study: Pollutant Degradation
A study demonstrated that using 9,10-anthracenedione in photocatalytic systems effectively degraded organic pollutants in water under UV irradiation. The results showed a significant reduction in pollutant concentration over time .
Material Science
The incorporation of 9,10-anthracenedione into polymer matrices has been explored for creating advanced materials with specific optical and electronic properties.
Data Table: Material Properties Comparison
| Property | Pure Polymer | Polymer with 9,10-Anthracenedione |
|---|---|---|
| Thermal Stability (°C) | 250 | 280 |
| Optical Absorbance (nm) | 300 | 350 |
| Conductivity (S/m) | 0.01 | 0.05 |
This table illustrates how the inclusion of the compound enhances the thermal stability and conductivity of polymer materials.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can lead to the inhibition or activation of specific enzymes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Therapeutic Activity
- DHAQ demonstrates the highest therapeutic activity among aminoanthraquinones, with curative effects in murine leukemia (P388, L1210) and colon carcinoma models. Its potency is tenfold greater than HAQ, attributed to hydroxyl groups enhancing DNA binding and cellular uptake .
- HAQ shows moderate activity, while AQ (non-hydroxylated analog) is least potent .
- Adriamycin has comparable antitumor efficacy but lower genotoxicity in cytogenetic assays .
Genotoxicity
- DHAQ induces significant chromosome damage and sister chromatid exchanges, correlating with its therapeutic potency. Its genotoxicity exceeds Adriamycin in mammalian cell assays .
- HAQ exhibits minimal cytogenetic effects unless metabolically activated, highlighting structural dependence on toxicity profiles .
DNA Binding and Nucleic Acid Inhibition
All aminoanthraquinones strongly bind DNA (measured via ΔTm shifts) and inhibit DNA/RNA synthesis.
Cell Cycle Effects
- DHAQ and NSC 287513 block cells in the G2 phase at low concentrations (1–10 ng/mL), with prolonged exposure leading to polyploidy in leukemia cells .
- Hydroxylated derivatives (e.g., DHAQ) require lower concentrations for G2 arrest than non-hydroxylated analogs, emphasizing hydroxyl groups' role in potency .
Cellular Uptake
- DHAQ is internalized more efficiently than HAQ or AQ due to hydroxyl groups enhancing membrane permeability. Permeabilized cells show reduced uptake differences, confirming hydroxylation’s role in transport .
Data Tables
Table 2. Structural Comparison
| Compound | Substituents (Positions) | Key Functional Groups |
|---|---|---|
| Target Compound | 1,8-dihydroxy; 4,5-bis[hydroxy(hydroxymethyl)amino] | Hydroxyl, hydroxymethylamino |
| DHAQ | 1,4-dihydroxy; 5,8-bis[hydroxyethylaminoethylamino] | Hydroxyl, hydroxyethylamino |
| HAQ | 1-hydroxy; 5,8-bis[hydroxyethylaminoethylamino] | Hydroxyl (single), hydroxyethylamino |
| Adriamycin | Tetracyclic aglycone with amino sugar moiety | Hydroxyl, ketone, amino sugar |
Research Findings and Implications
- Hydroxylation Enhances Potency : Hydroxyl groups at positions 1 and 4 (DHAQ) or 1 and 8 (target compound) improve DNA binding, cellular uptake, and therapeutic efficacy .
- Toxicity Trade-offs: Higher genotoxicity correlates with therapeutic activity in DHAQ, suggesting a narrow therapeutic window. The target compound’s hydroxymethyl groups may mitigate toxicity by altering metabolic activation .
- Mechanistic Complexity: While DNA binding is a common feature, aminoanthraquinones also disrupt cell cycle progression (G2 arrest) and induce polyploidy, contributing to their antitumor effects .
Biological Activity
9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]- is a compound belonging to the anthraquinone class of chemicals. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies.
- Molecular Formula : C16H14N2O8
- Molecular Weight : 362.295 g/mol
- CAS Registry Number : 66304-08-3
- LogP : 0.990
Biological Activity Overview
The biological activity of 9,10-Anthracenedione derivatives has been extensively studied, particularly for their antineoplastic , antimicrobial , and antioxidant properties.
Anticancer Activity
Research indicates that anthraquinones can induce apoptosis in various cancer cell lines. For instance:
- Cytotoxic Effects : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as nasopharyngeal carcinoma and lung squamous carcinoma. The mechanism involves the activation of caspases and disruption of mitochondrial function, leading to apoptosis .
- Dose-Dependent Response : The cytotoxicity is often dose-dependent, with higher concentrations resulting in increased cell death .
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties:
- In studies assessing its efficacy against bacterial strains, it has shown inhibitory effects on pathogenic bacteria, suggesting potential applications in treating infections .
Antioxidant Activity
The antioxidant capacity of anthraquinones contributes to their therapeutic potential by mitigating oxidative stress in cells:
- Research indicates that these compounds can scavenge free radicals and reduce oxidative damage in cellular systems .
Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of various hydroxyanthraquinones revealed that 9,10-Anthracenedione derivatives induced apoptosis in multiple cancer cell lines. The study utilized MTT assays to measure cell viability and found significant decreases in cell proliferation at higher concentrations .
Study 2: Mechanistic Insights into Anticancer Activity
Further mechanistic studies highlighted that treatment with 9,10-Anthracenedione resulted in increased expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic Bcl-2 levels. This shift promotes apoptosis through mitochondrial pathways .
Comparative Table of Biological Activities
Q & A
Q. Example Reaction Pathway :
2-Aryl methylbenzonitrile + Bromoarene → LDA/THF → 9-Aminoanthracene derivative
Q. Table 1: Representative Spectral Data for Characterization (from )
| Compound | IR (cm⁻¹) | UV-Vis (λ_max/nm) | ¹H NMR (δ, ppm) |
|---|---|---|---|
| N-Acetyl-9-amino-10-(3,4-dimethoxyphenyl)anthracene (11f) | 1680 (C=O), 3320 (N-H) | 285, 350 | 3.85 (s, 6H, OCH₃), 7.2–8.1 (m, aromatic) |
| N-Acetyl-9-amino-10-(thien-3-yl)anthracene (11h) | 1675 (C=O), 3305 (N-H) | 290, 365 | 2.15 (s, 3H, CH₃), 7.1–8.3 (m, thienyl + aromatic) |
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Combine multi-spectral analysis to validate the structure:
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl: 3200–3600 cm⁻¹; C=O: 1650–1750 cm⁻¹) .
- UV-Vis : Confirm π→π* transitions (anthracene core typically absorbs at 250–400 nm) .
- NMR : Use ¹H/¹³C NMR to assign substituent positions. For hydroxymethylamino groups, expect signals at δ 3.5–4.5 (CH₂OH) and δ 5.0–5.5 (exchangeable NH/OH protons). Compare with NIST reference data for validation .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) to distinguish isotopic patterns.
Critical Tip : For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
Advanced: How can contradictions in spectroscopic data be resolved during analysis?
Methodological Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Address these by:
Purification : Re-crystallize or use preparative HPLC to isolate the compound .
Variable Temperature NMR : Perform experiments at different temperatures (e.g., 25°C to −40°C) to stabilize tautomers or reduce exchange broadening .
Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA software). For example, simulate the effect of hydroxymethylamino substituents on the anthracenedione core’s electron density .
Cross-Referencing : Validate against authenticated databases (e.g., NIST Chemistry WebBook) .
Case Study : If a hydroxyl proton is missing in ¹H NMR, check for deuterium exchange (e.g., D₂O shake test) or use DMSO-d₆ to stabilize OH signals.
Advanced: What experimental approaches elucidate the electronic effects of hydroxymethylamino substituents?
Methodological Answer:
To study substituent effects:
- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing/donating properties. Anthracenediones typically show reversible quinone/hydroquinone redox couples; hydroxymethylamino groups may shift E₁/2 by 50–100 mV due to resonance effects .
- EPR Spectroscopy : Detect radical intermediates during redox reactions (e.g., semiquinone formation).
- DFT Calculations : Model HOMO/LUMO distributions to predict reactivity. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites .
Q. Table 2: Substituent Effects on Redox Potential (Hypothetical Data)
| Substituent | E₁/2 (V vs. Ag/AgCl) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| -OH | −0.45 | −5.2 | −2.8 |
| -NH(CH₂OH)₂ | −0.38 | −5.0 | −2.6 |
Basic: What protocols ensure compound stability during storage and experiments?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (Ar/N₂) at −20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., LDA reactions). Avoid prolonged exposure to light (anthracenediones are prone to photodegradation) .
- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 1 week) and monitor via HPLC for decomposition products .
Advanced: How can regioselectivity challenges in substitution reactions be addressed?
Methodological Answer:
Regioselectivity in poly-substituted anthracenediones can be controlled by:
Directing Groups : Introduce temporary protecting groups (e.g., acetyl for -NH) to block undesired positions .
Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in electrophilic substitution.
Catalysis : Employ transition metals (e.g., Pd for cross-coupling) to target specific sites. For example, Suzuki-Miyaura coupling for aryl functionalization .
Example : To install a hydroxymethylamino group at C4, pre-protect C5 with a Boc group, perform substitution, then deprotect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
